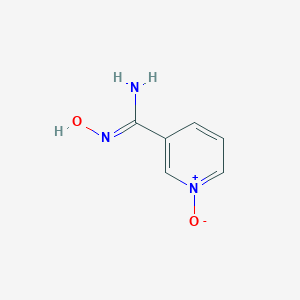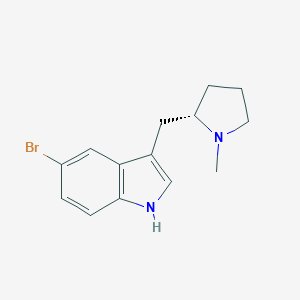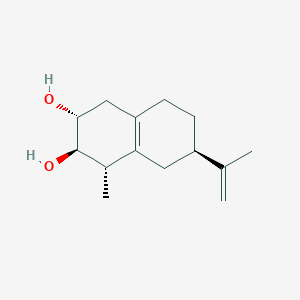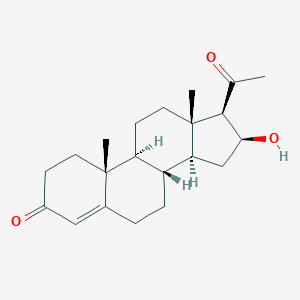
N-Hydroxy-1-oxy-nicotinamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-1-oxy-nicotinamidine is a biochemical compound with the molecular formula C6H7N3O2 and a molecular weight of 153.14 g/mol . It is primarily used in proteomics research and is known for its unique chemical structure, which includes a pyridine ring substituted with a hydroxyimino group and an amidine group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-1-oxy-nicotinamidine typically involves the reaction of nicotinamidine with hydroxylamine under controlled conditions. One common method includes the condensation of aldehydes with hydroxylamine hydrochloride, followed by chlorination of the formed oximes with N-chlorosuccinimide or chlorine gas . The reaction conditions often require anhydrous solvents and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to maintain the required conditions. The product is then purified through crystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-1-oxy-nicotinamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: It can be reduced to form corresponding amines.
Substitution: The hydroxyimino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, amines, and oxides, depending on the reaction conditions and reagents used .
Scientific Research Applications
N-Hydroxy-1-oxy-nicotinamidine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: It has potential therapeutic applications due to its ability to interact with biological molecules.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-Hydroxy-1-oxy-nicotinamidine involves its interaction with specific molecular targets and pathways. It is known to influence redox reactions and energy production in cells by contributing to the synthesis of nicotinamide adenine dinucleotide (NAD+). This, in turn, affects various biochemical processes, including DNA repair and cellular stress responses .
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A related compound with similar biochemical properties.
Nicotinic Acid: Another derivative of nicotinic acid with distinct chemical properties.
N-Hydroxy-1-oxy-pyridinamidine: A structurally similar compound with different functional groups.
Uniqueness
N-Hydroxy-1-oxy-nicotinamidine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its applications in diverse scientific fields make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
92757-16-9 |
|---|---|
Molecular Formula |
C6H7N3O2 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
N'-hydroxy-1-oxidopyridin-1-ium-3-carboximidamide |
InChI |
InChI=1S/C6H7N3O2/c7-6(8-10)5-2-1-3-9(11)4-5/h1-4,10H,(H2,7,8) |
InChI Key |
QRGUYOXSVWPAGG-UHFFFAOYSA-N |
SMILES |
C1=CC(=C[N+](=C1)[O-])C(=NO)N |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[O-])/C(=N\O)/N |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])C(=NO)N |
Synonyms |
N’-hydroxy-1-oxidopyridin-1-ium-3-carboximidamide; 3-[Amino(hydroxyimino)methyl]pyridinium-1-olate; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(2-Formylphenoxy)propoxy]benzaldehyde](/img/structure/B106563.png)


![Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate](/img/structure/B106576.png)


![2-[[Ethyl(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B106586.png)







